molecular formula C12H10N2O B1677892 Pimprinine CAS No. 13640-26-1

Pimprinine

Cat. No. B1677892
CAS RN: 13640-26-1
M. Wt: 198.22 g/mol
InChI Key: WZJPGCHCOHYLMB-UHFFFAOYSA-N
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Description

Pimprinine is an indole alkaloid that can be isolated from fermented broths . It is a potent monoamine oxidase inhibitor and has antioxidative and anticonvulsant activities . It can inhibit tremorine-induced tremors and analgesia in mice .


Synthesis Analysis

Pimprinine and its derivatives can be synthesized through various methods. One common method involves the rearrangement of pyrrole-based compounds .


Molecular Structure Analysis

Pimprinine has a molecular weight of 198.22 and its molecular formula is C12H10N2O . Its structure contains an indole ring and an oxazole ring, which gives it aromatic properties .


Chemical Reactions Analysis

Pimprinine and its derivatives have been found to target the early stages of the EV71 replication in cells, including viral RNA replication and protein synthesis .


Physical And Chemical Properties Analysis

Pimprinine is an organic compound that appears as a white crystalline solid . It has a molecular weight of 202.22 g/mol . It is widely used in the pharmaceutical field due to its antibacterial, antiviral, and antifungal activities .

Scientific Research Applications

Traditional Medicinal Uses and Biological Activities

Pimprinine, along with other compounds from the Pimpinella species, has been traditionally utilized in various cultures for its therapeutic properties. These species are known for their significant role in traditional medicine across many regions, including Turkey, China, Korea, Iran, Egypt, Palestine, Lebanon, and European countries. The Pimpinella species, particularly Pimpinella anisum, have been recognized for their antimicrobial, antioxidant, enzyme inhibitory, anti-inflammatory, anti-diabetic, and anti-convulsant activities. This wide range of biological activities underscores the potential of Pimprinine and related compounds in traditional and modern medicine applications (Tepe & Tepe, 2015).

Pharmacological and Clinical Potential

Research into the pharmacological properties and clinical potential of compounds related to Pimprinine has explored their effectiveness in various therapeutic areas. For instance, acyclic nucleoside phosphonates, a class of compounds with some structural similarity to Pimprinine, have shown broad-spectrum antiviral activity. This highlights the potential of Pimprinine and its analogs in contributing to the development of new antiviral agents, underscoring the importance of further exploring its pharmacological properties (Naesens et al., 1997).

Future Directions

Pimprinine and its derivatives have shown promising results in preventing many phytopathogens . Further structural modifications are required to improve their antifungal activity . Ongoing research is focused on developing synthetic analogues with improved antifungal activity .

properties

IUPAC Name

5-(1H-indol-3-yl)-2-methyl-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O/c1-8-13-7-12(15-8)10-6-14-11-5-3-2-4-9(10)11/h2-7,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZJPGCHCOHYLMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(O1)C2=CNC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80159782
Record name Pimprinine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80159782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pimprinine

CAS RN

13640-26-1
Record name Pimprinine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013640261
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pimprinine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80793
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pimprinine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80159782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PIMPRININE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CRW4NIT4W1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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